molecular formula C16H19N3O3S B2862093 (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide CAS No. 2223541-67-9

(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide

カタログ番号 B2862093
CAS番号: 2223541-67-9
分子量: 333.41
InChIキー: QYDLCLGCDIOWMV-JKSUJKDBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of a class of enzymes known as carbonic anhydrases, which are involved in a wide range of physiological processes.

作用機序

The mechanism of action of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide involves inhibition of carbonic anhydrases. Specifically, this compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in the production of bicarbonate ions, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide are complex and depend on the specific carbonic anhydrase isoform that is inhibited. In general, however, inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which can have a variety of effects on physiological processes such as acid-base balance, respiration, and bone resorption.

実験室実験の利点と制限

One advantage of using (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This allows for relatively low concentrations of the compound to be used, which can reduce the potential for non-specific effects. However, one limitation of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.

将来の方向性

There are several potential future directions for research involving (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide. One area of interest is its potential as a treatment for glaucoma, a condition characterized by increased intraocular pressure. Another potential direction is its use in the treatment of epilepsy, a neurological condition characterized by recurrent seizures. Additionally, this compound has been investigated as a potential treatment for osteoporosis, a condition characterized by decreased bone density. Finally, there is ongoing research into the development of more potent and selective carbonic anhydrase inhibitors, which could have a variety of therapeutic applications.

合成法

The synthesis of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide involves several steps. The starting materials are 1-methyl-4-pyrazolecarboxaldehyde and (R)-glycidol. These are reacted together to form the intermediate (R)-4-(1-methylpyrazol-4-yl)-2-oxazolidinone. This intermediate is then reacted with phenylsulfonyl chloride to form the final product.

科学的研究の応用

(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of carbonic anhydrases, which are enzymes that are involved in a wide range of physiological processes, including acid-base balance, respiration, and bone resorption. As a result, this compound has been investigated as a potential treatment for a variety of conditions, including glaucoma, epilepsy, and osteoporosis.

特性

IUPAC Name

(E)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-19-12-14(11-17-19)16-15(7-9-22-16)18-23(20,21)10-8-13-5-3-2-4-6-13/h2-6,8,10-12,15-16,18H,7,9H2,1H3/b10-8+/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDLCLGCDIOWMV-CABXGAGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCO2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2[C@H](CCO2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。